(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

Catalog No.
S12791381
CAS No.
M.F
C12H28N4
M. Wt
228.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexan...

Product Name

(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

InChI

InChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1

InChI Key

FZXAAJAZYIPUGV-JLCFLTIHSA-N

Canonical SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1CC[C@@H]([C@H](C1)N)N

(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine are stereoisomeric forms of 1,2-diaminocyclohexane, an organic compound characterized by the formula C6H14N2\text{C}_6\text{H}_{14}\text{N}_2. This compound exists as a mixture of stereoisomers, including both cis and trans forms, and is notable for its chiral centers at the first and second carbon atoms of the cyclohexane ring. The presence of these chiral centers allows for the existence of multiple stereoisomers, which can have distinct chemical and biological properties. The compound is typically a colorless to yellowish liquid and is known for its corrosive nature .

Typical of amines. They can undergo:

  • Acid-Base Reactions: As amines, they can neutralize acids to form salts. This reaction is exothermic and results in the formation of ammonium salts .
  • Michael Addition Reactions: These compounds can react with α,β-unsaturated carbonyl compounds in Michael addition reactions, leading to the formation of new carbon-carbon bonds.
  • Polymerization: They are often used as curing agents in epoxy resins due to their ability to form cross-linked networks when reacted with epoxides .

The biological activity of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine has been explored in various studies. These compounds have been utilized as chiral auxiliaries in asymmetric synthesis due to their ability to influence the stereochemistry of reactions. Additionally, derivatives of these diamines have shown potential as pharmacological agents in medicinal chemistry . Their role as chelating agents also highlights their utility in biological systems where metal ion coordination is critical.

The synthesis of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine can be achieved through several methods:

  • Hydrogenation of o-phenylenediamine: This method involves the catalytic hydrogenation of o-phenylenediamine under controlled conditions to yield 1,2-diaminocyclohexane .
  • Chiral Resolution: Techniques such as diastereomeric salt formation with chiral acids allow for the separation of the enantiomers from racemic mixtures. This process can be optimized for efficiency using various chiral resolving agents .
  • Direct Synthesis from Cyclohexanone: Another method involves the reductive amination of cyclohexanone with ammonia or amines under specific conditions to yield the desired diamines.

(1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine find applications in several fields:

  • Epoxy Curing Agents: They are widely used in coatings, adhesives, sealants, and elastomers due to their ability to promote hardening processes in epoxy formulations .
  • Asymmetric Synthesis: Their chiral nature makes them valuable in asymmetric synthesis processes in organic chemistry .
  • Chelating Agents: They are employed in various applications requiring metal ion chelation, such as oil production and corrosion prevention in downfield oil wells .

Studies on the interactions of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine with other compounds reveal their role as ligands in coordination chemistry. They interact with transition metals to form stable complexes that exhibit unique catalytic properties. Furthermore, research has shown that these diamines can influence the reactivity and selectivity of reactions involving metal catalysts . Their ability to stabilize metal ions makes them suitable for applications in catalysis and materials science.

Several compounds share structural similarities with (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
HexamethylenediamineLinear diamineLonger chain; used primarily in polymer production.
Isophorone diamineCyclic diamineContains a ketone group; used as a curing agent.
2,3-ButanediamineVicinal diamineExists as three stereoisomers; less sterically hindered than cyclohexane derivatives.
1,3-BACLinear diamineUsed in various industrial applications; distinct reactivity profile.

The key uniqueness of (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine lies in their chiral centers within a cyclic structure that allows for versatile applications in asymmetric synthesis and catalysis while maintaining distinct physical properties compared to linear or other cyclic analogs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

228.23139691 g/mol

Monoisotopic Mass

228.23139691 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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